1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
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Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in immune cell signaling, and its inhibition has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.
Scientific Research Applications
Synthesis and Structural Characterization
Cation Tautomerism and Molecular Recognition : Pyrimidines, including chlorinated derivatives, are pivotal in biology and medicine, playing crucial roles in DNA structures and pharmaceuticals. Research has demonstrated the importance of molecular recognition processes involving hydrogen bonding in the targeted drug action of pharmaceuticals containing pyrimidine functionalities. The study on cation tautomerism and twinning in pyrimidine salts emphasizes the structural diversity and the potential for designing compounds with specific molecular interactions (Rajam et al., 2017).
Supramolecular Structures : The exploration of supramolecular structures constructed by pyrimidine derivatives has provided insights into the influence of hydrogen bonding on patterns of base pairing and molecular packing. These studies are significant for understanding nucleic acid structures and their functions, highlighting the potential for designing novel molecular structures with specific biological or chemical properties (Cheng et al., 2011).
Biological Activities
Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have led to the discovery of compounds with significant antibacterial and antifungal activities, which could be developed into new antimicrobial agents (Hossan et al., 2012). The synthesis of new pyridothienopyrimidines and pyridothienotriazines, and their evaluation for antimicrobial activities, further demonstrates the potential of pyrimidine derivatives in developing new therapeutic agents (Abdel-rahman et al., 2002).
Inhibitory Activities : The compound EC144, a derivative related to the pyrimidine structure, is a potent inhibitor of the heat shock protein 90 (Hsp90). This compound has shown substantial potency in vitro and in vivo, indicating the potential for the development of new therapeutic agents targeting Hsp90 (Shi et al., 2012).
properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZTXMTEZYQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one |
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